molecular formula C30H32BrN3O6 B5071447 bis(2-methoxyethyl) 4-[3-(4-bromophenyl)-1-phenyl-1H-pyrazol-4-yl]-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate

bis(2-methoxyethyl) 4-[3-(4-bromophenyl)-1-phenyl-1H-pyrazol-4-yl]-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate

Cat. No.: B5071447
M. Wt: 610.5 g/mol
InChI Key: LNGNURYUBFVWPU-UHFFFAOYSA-N
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Description

Bis(2-methoxyethyl) 4-[3-(4-bromophenyl)-1-phenyl-1H-pyrazol-4-yl]-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate is a useful research compound. Its molecular formula is C30H32BrN3O6 and its molecular weight is 610.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 609.14745 g/mol and the complexity rating of the compound is 898. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

The compound bis(2-methoxyethyl) 4-[3-(4-bromophenyl)-1-phenyl-1H-pyrazol-4-yl]-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate is a complex organic molecule that has garnered attention for its potential biological activities. This article reviews the current understanding of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C22H26BrN3O4C_{22}H_{26}BrN_3O_4, and it features several functional groups that may contribute to its biological properties:

  • Bis(2-methoxyethyl) : Enhances solubility and bioavailability.
  • Pyrazole ring : Known for various pharmacological activities.
  • Pyridine dicarboxylate : Implicated in interactions with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific cellular targets. Preliminary studies suggest that it may inhibit certain kinases involved in cancer progression:

  • Inhibition of Kinase Activity : Similar compounds have shown effectiveness in inhibiting fibroblast growth factor receptors (FGFRs), which are often overexpressed in tumors .
  • Cell Proliferation and Apoptosis : Compounds with similar structures have demonstrated the ability to induce apoptosis in cancer cell lines, suggesting a potential mechanism for tumor suppression .

In Vitro Studies

Several studies have evaluated the biological activity of structurally related compounds. For example:

  • A study on pyrrolo[2,3-b]pyridine derivatives showed potent inhibition against FGFRs with IC50 values ranging from 7 to 712 nM, indicating that modifications to the core structure can enhance biological activity .
  • Another study reported bis-aryl urea derivatives exhibiting high potency against LIM kinases, which play a critical role in cancer cell migration and invasion .

Case Studies

  • Case Study 1 : A derivative of this compound was tested in a breast cancer model where it significantly inhibited cell proliferation and induced apoptosis. The study highlighted the importance of specific substituents on the pyrazole ring for enhancing activity against cancer cells .
  • Case Study 2 : Research on pyridine derivatives indicated that modifications could lead to improved selectivity and potency against specific cancer types. The findings suggest that optimizing the structure can lead to compounds with desirable pharmacokinetic properties .

Data Tables

CompoundTargetIC50 (nM)Effect
Pyrrolo[2,3-b]pyridine DerivativeFGFR17Inhibitory
Pyrrolo[2,3-b]pyridine DerivativeFGFR29Inhibitory
Bis-Aryl Urea DerivativeLIMK1<25Inhibitory

Properties

IUPAC Name

bis(2-methoxyethyl) 4-[3-(4-bromophenyl)-1-phenylpyrazol-4-yl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H32BrN3O6/c1-19-25(29(35)39-16-14-37-3)27(26(20(2)32-19)30(36)40-17-15-38-4)24-18-34(23-8-6-5-7-9-23)33-28(24)21-10-12-22(31)13-11-21/h5-13,18,27,32H,14-17H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNGNURYUBFVWPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(C(=C(N1)C)C(=O)OCCOC)C2=CN(N=C2C3=CC=C(C=C3)Br)C4=CC=CC=C4)C(=O)OCCOC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H32BrN3O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

610.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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